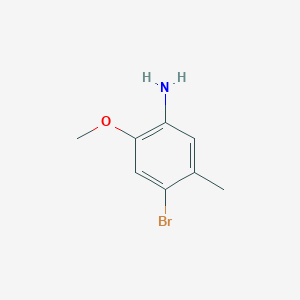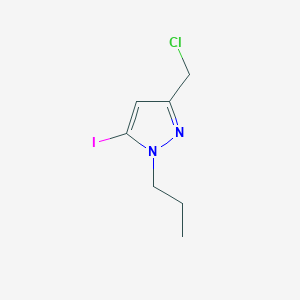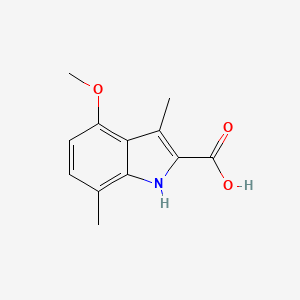
4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound . It is a solid substance with the molecular formula C10H9NO3 . The SMILES string representation of the molecule is COc1cccc2[nH]c(cc12)C(O)=O .
Molecular Structure Analysis
The InChI representation of the molecule is 1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a solid substance . Its molecular weight is 191.18 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .Applications De Recherche Scientifique
Anticancer Properties
Indole derivatives, including our compound of interest, have garnered attention for their potential in cancer treatment. Research suggests that they exhibit antiproliferative effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting angiogenesis. Further investigations are ongoing to harness their therapeutic potential in targeted cancer therapies .
Antimicrobial Activity
The compound’s indole moiety contributes to its antimicrobial properties. It has demonstrated inhibitory effects against bacteria, fungi, and even some viruses. Researchers are exploring its use as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .
Anti-Inflammatory Effects
Indole derivatives possess anti-inflammatory properties, making them promising candidates for managing inflammatory disorders. By modulating immune responses and cytokine production, they may contribute to alleviating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antioxidant Potential
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could lead to applications in health supplements or functional foods .
Neuroprotective Applications
Indole derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Metabolic Disorders
The compound’s indole core could influence metabolic pathways. Researchers are investigating its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Potential applications include managing diabetes and obesity .
Drug Development
Indole derivatives serve as valuable building blocks in drug synthesis. Their diverse chemical reactivity allows for modification to create novel drug candidates. Researchers are exploring their use in developing new pharmaceuticals for various diseases .
Chemical Biology and Biochemistry
Understanding the compound’s interactions with biological macromolecules (such as proteins and nucleic acids) is essential. Researchers study its binding affinity, enzymatic inhibition, and cellular uptake to unravel its mechanisms of action .
Safety and Hazards
Orientations Futures
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid and similar compounds could be a promising direction for future research.
Propriétés
IUPAC Name |
4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-4-5-8(16-3)9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPPKLCZQAGVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C(=C(N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

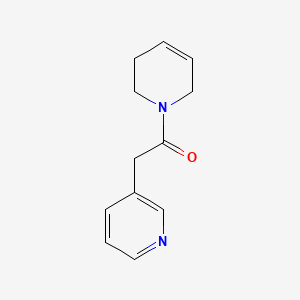
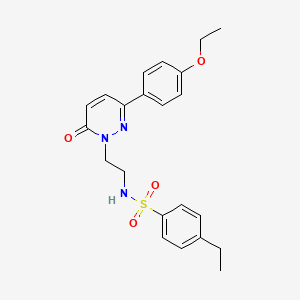
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
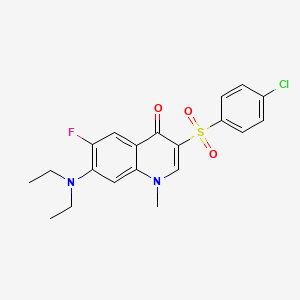
![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)
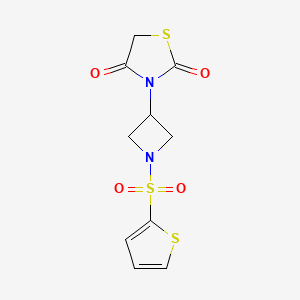
![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2606701.png)
![N-(3-acetylphenyl)-2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2606702.png)
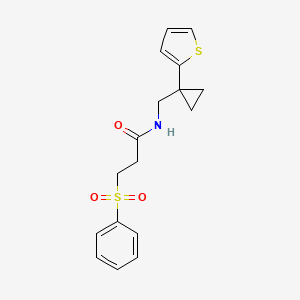
![2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2606704.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)
